

2-Hydroxygentamicin C1 CAS number and molecular weight

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Compound of Interest

Compound Name: 2-Hydroxygentamicin C1

Cat. No.: B15345785

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In-Depth Technical Guide: 2-Hydroxygentamicin C1

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxygentamicin C1 is an aminoglycoside antibiotic, a class of potent bactericidal agents effective against a broad spectrum of bacteria. This technical guide provides a comprehensive overview of its core physicochemical properties, alongside detailed experimental protocols and an exploration of its biological context. The information presented herein is intended to support research and development efforts in the field of antibiotic drug discovery and development.

Core Data Presentation

The fundamental physicochemical properties of **2-Hydroxygentamicin C1** are summarized in the table below for quick reference.

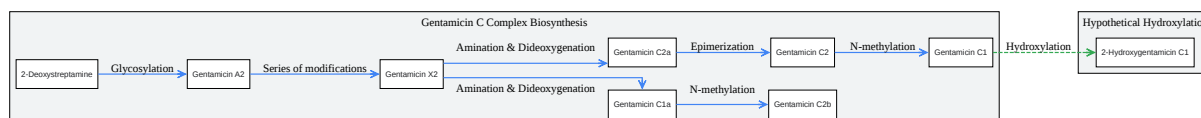
Property	Value	Citation
CAS Number	60609-40-7	[1]
Molecular Weight	493.59 g/mol	[1]
Molecular Formula	C21H43N5O8	[1]

Biosynthesis and Synthesis

Biosynthesis of the Gentamicin C Complex

2-Hydroxygentamicin C1 is a component of the gentamicin C complex, which is produced by the bacterium *Micromonospora purpurea*. The biosynthesis of this complex is a multi-step enzymatic process starting from the central aminocyclitol scaffold, 2-deoxystreptamine (2-DOS).[2] The pathway involves a series of glycosylation, amination, methylation, and oxidation reactions catalyzed by a dedicated set of enzymes encoded within the gentamicin biosynthetic gene cluster.

The biosynthesis of the core components of the gentamicin C complex, from which **2-Hydroxygentamicin C1** is derived, can be visualized as a branched pathway.



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Caption: Gentamicin C Complex Biosynthesis Pathway.

Chemical Synthesis

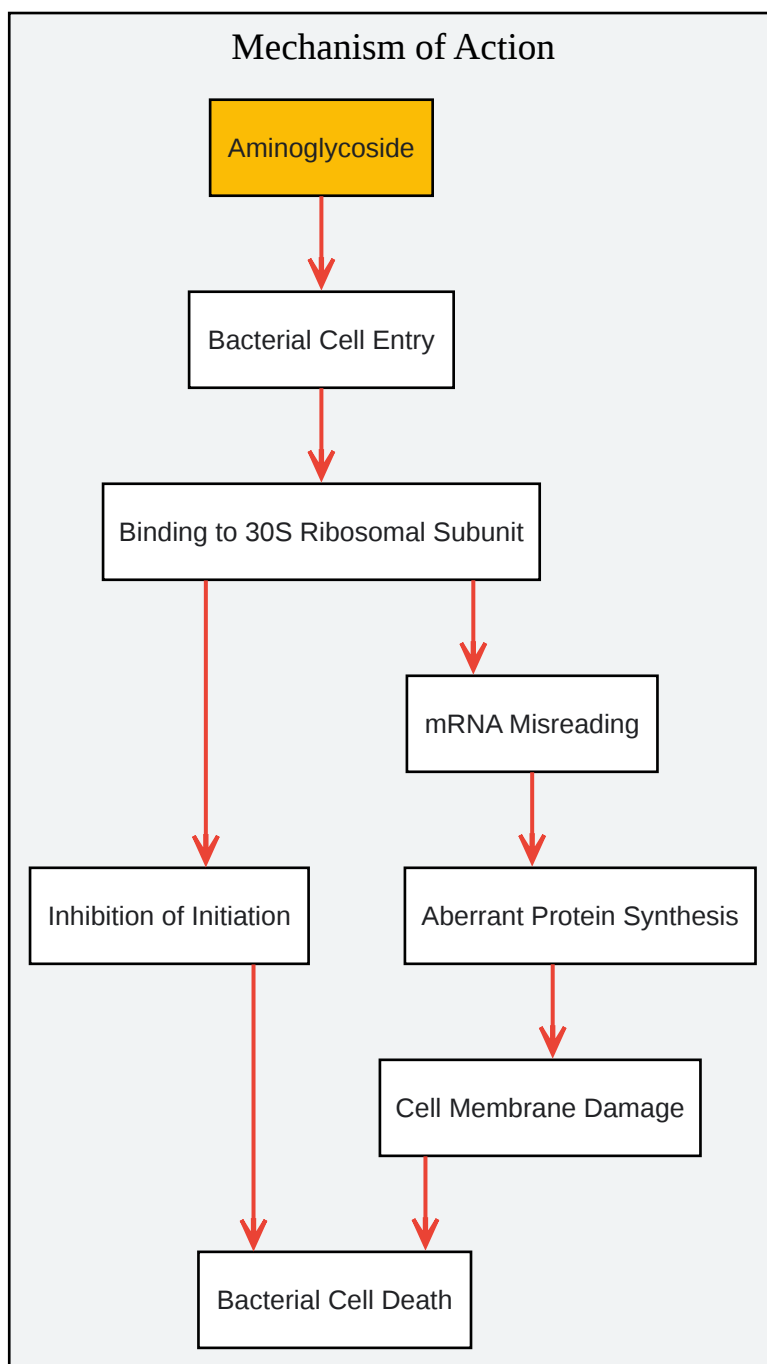
A specific, detailed chemical synthesis protocol for **2-Hydroxygentamicin C1** is not readily available in the public domain. However, a general synthetic strategy can be inferred from the published syntheses of other gentamicin C components. These syntheses often utilize a convergent approach, starting with a protected 2-deoxystreptamine core. This core is then sequentially glycosylated with protected aminosugar donors to construct the pseudotrisaccharide backbone. Subsequent steps involve deprotection and functional group manipulations to yield the final gentamicin analogue. The 2-hydroxy group of **2-**

Hydroxygentamicin C1 would likely be introduced via a stereoselective hydroxylation of a suitable intermediate or by using a pre-hydroxylated building block.

Mechanism of Action

Like other aminoglycoside antibiotics, **2-Hydroxygentamicin C1** is expected to exert its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. The primary mechanism of action involves binding to the 30S ribosomal subunit.^[2] This binding event interferes with the translation process in several ways:

- Inhibition of protein synthesis initiation: Aminoglycosides can block the formation of the initiation complex, preventing the start of protein synthesis.
- Induction of mRNA misreading: Binding of the antibiotic to the A-site of the 16S rRNA within the 30S subunit leads to the incorporation of incorrect amino acids, resulting in the production of non-functional or toxic proteins.
- Disruption of the cell membrane: The accumulation of aberrant proteins in the bacterial cell membrane can lead to increased permeability and ultimately cell death.^[3]



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Caption: General Mechanism of Aminoglycoside Action.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of **2-Hydroxygentamicin C1**.

1. Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

- Materials:
 - **2-Hydroxygentamicin C1** stock solution (e.g., 1 mg/mL in sterile water)
 - Cation-adjusted Mueller-Hinton Broth (CAMHB)
 - Bacterial strain of interest (e.g., E. coli ATCC 25922)
 - Sterile 96-well microtiter plates
 - Spectrophotometer
 - Incubator (37°C)
- Procedure:
 - Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
 - Dilute the bacterial suspension 1:100 in CAMHB to achieve a final concentration of approximately 1.5×10^6 CFU/mL.
 - In a 96-well plate, perform serial two-fold dilutions of the **2-Hydroxygentamicin C1** stock solution in CAMHB to achieve a range of desired concentrations.
 - Add an equal volume of the diluted bacterial suspension to each well containing the antibiotic dilutions. The final bacterial concentration in each well should be approximately 7.5×10^5 CFU/mL.

- Include a positive control well (bacteria in CAMHB without antibiotic) and a negative control well (CAMHB only).
- Incubate the plate at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.^{[4][5]}

2. In Vitro Protein Synthesis Inhibition Assay

This assay measures the ability of an antibiotic to inhibit protein synthesis in a cell-free system.

- Materials:
 - **2-Hydroxygentamicin C1**
 - E. coli S30 cell-free extract system
 - Plasmid DNA encoding a reporter protein (e.g., luciferase or β -galactosidase)
 - Amino acid mixture (including a radiolabeled amino acid like 35S-methionine or a fluorescently labeled amino acid)
 - Reaction buffer and energy source (ATP, GTP)
 - Scintillation counter or fluorescence plate reader
- Procedure:
 - Set up the in vitro transcription-translation reactions according to the manufacturer's protocol for the S30 extract system.
 - Add varying concentrations of **2-Hydroxygentamicin C1** to the reaction mixtures. Include a no-antibiotic control.
 - Initiate the reactions by adding the plasmid DNA.

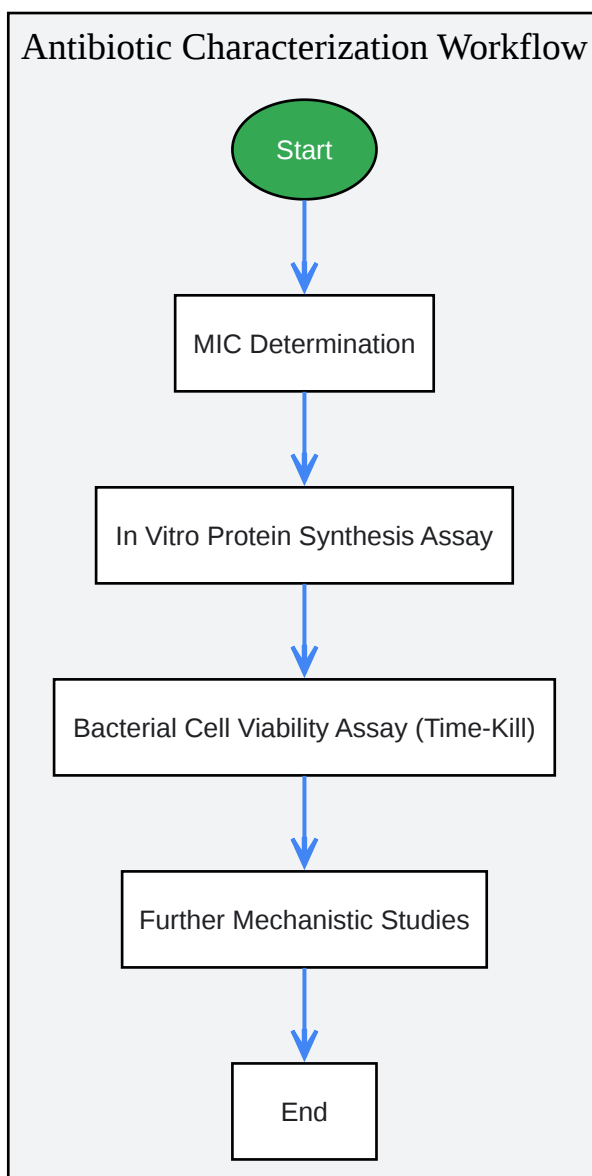
- Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
- Stop the reactions and precipitate the newly synthesized proteins (e.g., using trichloroacetic acid).
- Quantify the amount of incorporated radiolabeled or fluorescent amino acid using a scintillation counter or fluorescence plate reader, respectively.
- The percentage of inhibition is calculated by comparing the signal from the antibiotic-treated reactions to the no-antibiotic control.[\[6\]](#)[\[7\]](#)

3. Bacterial Cell Viability Assay

This protocol determines the bactericidal activity of an antibiotic over time.

- Materials:
 - **2-Hydroxygentamicin C1**
 - Bacterial strain of interest
 - Growth medium (e.g., Luria-Bertani broth)
 - Phosphate-buffered saline (PBS)
 - Agar plates
 - Incubator (37°C)
- Procedure:
 - Grow an overnight culture of the bacterial strain in the appropriate growth medium.
 - Dilute the overnight culture into fresh medium to an optical density at 600 nm (OD600) of approximately 0.1.
 - Add **2-Hydroxygentamicin C1** at a concentration several times its MIC to the bacterial culture. Include a no-antibiotic control.

- Incubate the cultures at 37°C with shaking.
- At various time points (e.g., 0, 2, 4, 6, 24 hours), take aliquots from each culture.
- Perform serial dilutions of the aliquots in sterile PBS.
- Plate a known volume of each dilution onto agar plates.
- Incubate the plates at 37°C overnight.
- Count the number of colony-forming units (CFUs) on the plates to determine the number of viable bacteria at each time point.
- Plot the log₁₀ CFU/mL versus time to generate a time-kill curve.^[8]



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Caption: Experimental Workflow for Antibiotic Characterization.

Signaling Pathways

The primary mechanism of action of aminoglycosides is the direct inhibition of protein synthesis. However, the downstream consequences of this inhibition and the production of aberrant proteins can trigger various cellular stress responses and signaling pathways in bacteria. While specific pathways affected by **2-Hydroxygentamicin C1** have not been

elucidated, studies on gentamicin and other aminoglycosides suggest the involvement of pathways related to:

- **Envelope Stress Response:** The accumulation of misfolded proteins in the periplasm and outer membrane can activate stress response systems like the Cpx and σE pathways, which upregulate chaperones and proteases to mitigate the damage.
- **Oxidative Stress:** There is evidence to suggest that aminoglycoside treatment can lead to the generation of reactive oxygen species (ROS), which can damage DNA, proteins, and lipids, contributing to cell death.
- **DNA Damage Response:** The oxidative stress induced by aminoglycosides can cause DNA damage, activating the SOS response pathway, which is involved in DNA repair.

Further research is required to delineate the specific signaling networks perturbed by **2-Hydroxygentamicin C1**.

Conclusion

2-Hydroxygentamicin C1 is a member of the clinically important aminoglycoside class of antibiotics. This guide has provided key data and a framework for its further investigation. The detailed experimental protocols offer a starting point for researchers to assess its antimicrobial efficacy and elucidate its precise mechanism of action. A deeper understanding of its interactions with bacterial systems will be crucial for the potential development of this and other novel aminoglycoside derivatives to combat the growing threat of antibiotic resistance.

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